2-(Benzylthio)nicotinic acid chemical properties
2-(Benzylthio)nicotinic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Benzylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylthio)nicotinic acid is a sulfur-containing heterocyclic compound derived from nicotinic acid, also known as vitamin B3 or niacin.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a benzylthio group at the 2-position. This unique combination of a biologically relevant nicotinic acid core and a versatile thioether linkage makes it a compound of significant interest in medicinal chemistry and materials science. The introduction of the benzylthio moiety modifies the electronic and steric properties of the parent nicotinic acid, opening avenues for novel molecular designs and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug development and chemical research.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Benzylthio)nicotinic acid are crucial for its handling, formulation, and application in various experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 112811-90-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₁NO₂S | [2][3][5] |
| Molecular Weight | 245.30 g/mol | [2][3] |
| IUPAC Name | 2-(benzylsulfanyl)pyridine-3-carboxylic acid | [4] |
| Synonyms | 2-(Benzylthio)pyridine-3-carboxylic acid | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically >98.0% | [2][3] |
| Predicted XlogP | 2.7 | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-(Benzylthio)nicotinic acid is typically achieved through a two-step process starting from 2-chloronicotinic acid. The key is the formation of a thiol intermediate, 2-mercaptonicotinic acid, which is subsequently alkylated with benzyl chloride.
Workflow for the Synthesis of 2-(Benzylthio)nicotinic Acid
Caption: Synthetic route from 2-chloronicotinic acid to the target compound.
Experimental Protocol 1: Synthesis of 2-Mercaptonicotinic Acid
This protocol is based on the well-established reaction of 2-chloronicotinic acid with thiourea.[6][7][8] The causality behind this choice lies in the high nucleophilicity of thiourea and its ability to act as a synthetic equivalent of hydrogen sulfide, providing a reliable method for introducing a thiol group onto the pyridine ring.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Thiourea (1.2 eq)
-
Deionized water
-
Dilute hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
A suspension of 2-chloronicotinic acid (e.g., 790 mg, 5 mmol) and thiourea (e.g., 457 mg, 6 mmol) is prepared in water (15 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]
-
The mixture is heated to reflux at approximately 90-100°C and maintained for 8 hours with vigorous stirring.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, resulting in a pale yellow suspension.[6][7]
-
The pH of the suspension is carefully adjusted to approximately 8 with a dilute sodium hydroxide solution to facilitate the hydrolysis of the intermediate.
-
After stirring for 10-15 minutes, the solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The resulting pale yellow solid, 2-mercaptonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.[7][8] This procedure typically yields the product in high purity (yields around 84% have been reported).[7][8]
Experimental Protocol 2: Synthesis of 2-(Benzylthio)nicotinic Acid
This step involves a standard nucleophilic substitution (S-alkylation) reaction. The thiol group of 2-mercaptonicotinic acid is deprotonated with a base to form a highly nucleophilic thiolate anion, which then displaces the chloride from benzyl chloride.
Materials:
-
2-Mercaptonicotinic acid (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium hydroxide (2.2 eq)
-
Ethanol/water solvent mixture
-
Dilute hydrochloric acid
Procedure:
-
Dissolve 2-mercaptonicotinic acid in an aqueous ethanol solution containing sodium hydroxide. The base deprotonates both the carboxylic acid and the thiol group.
-
To the resulting solution, add benzyl chloride dropwise at room temperature with stirring. Benzyl chloride is a reactive alkylating agent used to introduce the benzyl protecting group.[9]
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloride.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of ~4-5.
-
The white precipitate of 2-(Benzylthio)nicotinic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Chemical Reactivity and Spectroscopic Profile
The reactivity of 2-(Benzylthio)nicotinic acid is governed by its three primary functional groups: the carboxylic acid, the pyridine ring, and the thioether linkage.
-
Carboxylic Acid: This group can undergo standard esterification reactions, for instance, with alcohols under acidic conditions (Fischer-Speier esterification) or using coupling agents like DCC (Steglich esterification) to form esters such as benzyl 2-(benzylthio)nicotinate.[10] It can also be converted to amides using standard peptide coupling protocols.
-
Pyridine Ring: The pyridine ring is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions. However, the existing substituents will direct further reactions.
-
Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂).
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (~7.5-8.5 ppm).- Aromatic protons of the benzyl group (~7.2-7.4 ppm).- Methylene protons (-S-CH₂-Ph) as a singlet (~4.2-4.5 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl carbon (~165-170 ppm).- Aromatic carbons of both rings (~120-155 ppm).- Methylene carbon (~35-40 ppm). |
| Mass Spec (ESI+) | - Predicted [M+H]⁺ at m/z 246.05834.[5]- Predicted [M+Na]⁺ at m/z 268.04028.[5]- Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 Da). |
Biological Activity and Potential Applications
The biological profile of 2-(Benzylthio)nicotinic acid is largely inferred from the well-documented activities of its parent compound, nicotinic acid, and related thio-derivatives.
Relation to Nicotinic Acid's Mechanism of Action
Nicotinic acid is a well-known lipid-lowering agent that reduces LDL cholesterol and triglycerides while increasing HDL cholesterol.[1][11] Its effects are mediated, in part, through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells like macrophages.[12][13] Activation of this receptor in adipocytes inhibits the release of free fatty acids, reducing the substrate available for the liver to produce triglycerides and VLDL.[1][11][14]
Caption: Simplified pathway of nicotinic acid's action on lipid metabolism.
Potential Therapeutic Roles
Derivatives of nicotinic acid are actively being explored for a range of therapeutic applications:
-
Cardiovascular Disease: As a derivative of nicotinic acid, 2-(Benzylthio)nicotinic acid could be investigated for similar lipid-modifying properties. The bulky benzylthio group may alter its affinity for the GPR109A receptor, potentially leading to a modified activity profile or reduced side effects like flushing.[12]
-
Vasorelaxant and Antioxidant Effects: Studies on other thionicotinic acid derivatives, such as 2-(1-adamantylthio)nicotinic acid, have demonstrated potent vasorelaxant and antioxidant activities.[15] These effects are mediated partially by endothelium-induced nitric oxide and prostacyclin, suggesting that 2-(Benzylthio)nicotinic acid could have similar properties relevant to vascular health.[15]
-
Antimicrobial Agents: The nicotinic acid scaffold has been used to synthesize novel compounds with promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[16] The lipophilic benzylthio group could enhance cell membrane penetration, making it a promising candidate for antimicrobial drug development.
Conclusion
2-(Benzylthio)nicotinic acid is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, proceeding from readily available starting materials. The presence of multiple reactive functional groups makes it an attractive building block for creating diverse chemical libraries for drug discovery and materials science. Drawing from the established biological importance of nicotinic acid and the demonstrated potential of related thio-derivatives, 2-(Benzylthio)nicotinic acid stands as a promising candidate for further investigation into its therapeutic potential in cardiovascular, inflammatory, and infectious diseases. This guide serves as a foundational resource for scientists aiming to harness the unique chemical properties of this compound in their research and development endeavors.
References
-
2-Mercaptonicotinic acid 38521-46-9 wiki. LookChem. [Link]
-
2-Mercaptonicotinic acid CAS#: 38521-46-9. ChemicalBook. [Link]
-
2-Mercaptonicotinic acid. MySkinRecipes. [Link]
-
2-(Benzylthio)nicotinic Acid, min 98%, 1 gram. HDH Instruments. [Link]
-
2-(benzylthio)nicotinic acid (C13H11NO2S). PubChemLite. [Link]
-
2-Mercaptonicotinic acid. Seven Chongqing Chemdad Co., Ltd. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Szafrański, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PMC - PubMed Central. [Link]
-
Hsieh, M. T., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]
-
Nicotinic acid benzyl ester. SpectraBase. [Link]
-
2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. PubChem. [Link]
-
Benzyl chloride. Sciencemadness Wiki. [Link]
-
Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020). MDPI. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. [Link]
- Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]
-
Nicotinic acid benzyl ester. NIST WebBook. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2014). PMC - PubMed Central. [Link]
-
Benzyl Nicotinate | C13H11NO2 | CID 7191. PubChem. [Link]
-
Predict the major products formed when benzoyl chloride (PhCOCl) reacts with each of the following reagents. (2024). Pearson. [Link]
-
Nicotinic Acid Benzyl Ester (Benzyl Nicotinate) - CAS - 94-44-0. Axios Research. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. 2-(Benzylthio)nicotinic Acid | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-(Benzylthio)nicotinic acid | 112811-90-2 [sigmaaldrich.com]
- 5. PubChemLite - 2-(benzylthio)nicotinic acid (C13H11NO2S) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [guidechem.com]
- 7. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]
- 8. 2-Mercaptonicotinic acid CAS#: 38521-46-9 [chemicalbook.com]
- 9. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
+
2-Chloronicotinic AcidBenzyl Thiolate
Meisenheimer Complex (stabilized)
+Cl-
2-(Benzylthio)nicotinic AcidChloride